[(2S)-1-(4-Nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate

Catalog No.
S788226
CAS No.
152100-45-3
M.F
C14H16N2O4
M. Wt
276.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(2S)-1-(4-Nitrophenyl)pyrrolidin-2-yl]methyl prop...

CAS Number

152100-45-3

Product Name

[(2S)-1-(4-Nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate

IUPAC Name

[(2S)-1-(4-nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate

Molecular Formula

C14H16N2O4

Molecular Weight

276.29 g/mol

InChI

InChI=1S/C14H16N2O4/c1-2-14(17)20-10-13-4-3-9-15(13)11-5-7-12(8-6-11)16(18)19/h2,5-8,13H,1,3-4,9-10H2/t13-/m0/s1

InChI Key

HCVPUFHAWIINEQ-ZDUSSCGKSA-N

SMILES

C=CC(=O)OCC1CCCN1C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C=CC(=O)OCC1CCCN1C2=CC=C(C=C2)[N+](=O)[O-]

Isomeric SMILES

C=CC(=O)OC[C@@H]1CCCN1C2=CC=C(C=C2)[N+](=O)[O-]

Synthesis and Characterization:

Biological Activity:

One study [] investigated the compound's potential as a cannabinoid receptor ligand. Cannabinoid receptors are involved in various physiological processes, and their modulation can be relevant for therapeutic purposes. The study found that the compound exhibited weak binding affinity to the CB1 receptor, one of the main cannabinoid receptors in the central nervous system. However, further research is needed to explore its potential therapeutic applications and optimize its binding affinity.

Limitations and Future Directions:

Currently, the available scientific literature on [(2S)-1-(4-Nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate is limited. More research is necessary to:

  • Fully characterize its biological activity: This includes investigating its interaction with other potential targets beyond cannabinoid receptors and exploring its potential effects in relevant cellular and animal models.
  • Understand its mechanism of action: This would involve elucidating the molecular pathways involved in any observed biological effects.
  • Optimize its properties: This could involve modifications to the molecule's structure to improve its potency, selectivity, or other relevant properties for potential therapeutic applications.

[(2S)-1-(4-Nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring substituted with a nitrophenyl group and an acrylate moiety. Its molecular formula is C₁₄H₁₆N₂O₄, and it has a molecular weight of 276.29 g/mol . This compound is recognized for its potential applications in medicinal chemistry due to the presence of the nitrophenyl group, which can enhance biological activity.

There is no current information regarding the mechanism of action of this compound.

  • The nitro group can be a potential explosive hazard.
  • The ester group might have moderate flammability.
, notably the Baylis-Hillman reaction. This reaction typically involves the coupling of an activated alkene with an electrophile, resulting in the formation of carbon-carbon bonds. The specific reaction involving [(2S)-1-(4-Nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate can yield various derivatives depending on the conditions and reagents used

[(2S)-1-(4-Nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate exhibits notable biological activity that may include anti-inflammatory and analgesic properties. The nitrophenyl substitution is often associated with enhanced interaction with biological targets, making this compound a candidate for further pharmacological studies. Preliminary studies suggest that it may influence neurotransmitter systems or exhibit effects on pain pathways .

The synthesis of [(2S)-1-(4-Nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate can be achieved through several methods:

  • Baylis-Hillman Reaction: Involves the reaction of an acrylate with a suitable electrophile, leading to the formation of the desired compound.
  • Pyrrolidine Formation: The initial formation of the pyrrolidine ring can be done through cyclization reactions involving amino acids or related precursors.
  • Nitro Substitution: The introduction of the nitrophenyl group can be achieved through electrophilic aromatic substitution reactions.

These methods allow for the generation of the compound in a laboratory setting, facilitating its study and application in various fields .

[(2S)-1-(4-Nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate has potential applications in:

  • Pharmaceutical Development: Its biological activity makes it a candidate for drug development, particularly in treating pain or inflammatory conditions.
  • Chemical Research: Useful as a building block in organic synthesis and medicinal chemistry due to its reactive functional groups.

The compound's unique structure allows for modifications that could lead to derivatives with enhanced properties or novel activities .

Interaction studies are crucial for understanding how [(2S)-1-(4-Nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate interacts with biological systems. Research indicates that compounds with similar structures may interact with various receptors and enzymes, influencing pathways such as:

  • Neurotransmitter Receptors: Potential modulation of serotonin or dopamine receptors.
  • Enzymatic Activity: Inhibition or activation of specific enzymes involved in metabolic pathways.

Such studies are essential for elucidating the pharmacodynamics and pharmacokinetics of this compound .

Several compounds share structural similarities with [(2S)-1-(4-Nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-(4-nitrophenyl)pyrrolidinePyrrolidine ring with nitrophenyl substitutionSimpler structure; lacks acrylate
4-nitrobenzoic acidAromatic ring with nitro groupNo nitrogen-containing ring; different reactivity
N-(4-nitrophenyl)glycineAmino acid derivative with nitrophenylContains an amino acid backbone; different biological profile

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Wikipedia

[(2S)-1-(4-Nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate

Dates

Modify: 2024-04-14

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